(S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol
Overview
Description
(S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol, also known as this compound, is a useful research compound. Its molecular formula is C10H8F6O and its molecular weight is 258.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Enantioselective Synthesis
Efficient Synthesis Processes : (R)-[3,5-Bis(trifluoromethyl)phenyl] ethanol, a chiral intermediate for aprepitant synthesis, can be efficiently synthesized using biocatalysts like Leifsonia xyli CCTCC M 2010241 and Trichoderma asperellum ZJPH0810. These processes utilize isopropanol and glycerol as co-substrates for cofactor recycling, leading to high product yields and enantiometric excess (e.e.) (Ouyang et al., 2013); (Li et al., 2013).
Catalyst Development : Burkholderia cenocepacia-derived enzymes exhibit excellent anti-Prelog’s stereoselectivity for converting 3,5-bis(trifluoromethyl) acetophenone to (R)-3,5-Bis(trifluoromethyl)phenyl ethanol. This approach could be a potential alternative in pharmaceutical applications for producing aromatic chiral alcohols (Yu et al., 2018).
Biocatalytic Reduction and Kinetic Resolution : Leifsonia xyli HS0904 was used for the asymmetric reduction of 3,5-bis(trifluoromethyl) acetophenone to (1R)-[3,5-bis(trifluoromethyl)phenyl] ethanol. This process explored various factors including buffer pH and substrate concentration for optimization (Wang et al., 2011).
Photoenzyme-Catalyzed Synthesis : A biohybrid photocatalytic system was developed for synthesizing (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol, utilizing TiO2 nanotubes and Cp*Rh(bpy) photoenzyme. This method showed high yield and enantiomeric excess, highlighting its potential for sustainable drug production (Yin et al., 2021).
Chiral Alcohol Production
Novel Bacterial Strains for Bioreduction : Sphingomonas sp. LZ1 was identified for its efficient reduction of 3,5-bis(trifluoromethyl) acetophenone to enantiopure (S)-[3,5-bis(trifluoromethyl)phenyl]ethanol. This discovery provides a new potential biocatalyst for the production of valuable chiral alcohols in the industry (Wang et al., 2020).
Ionic Liquid-Enhanced Bioreduction : Ionic liquids were used as co-solvents in the asymmetric bioreduction of 3,5-bis(trifluoromethyl)acetophenone, catalyzed by recombinant Escherichia coli cells. This method improved the efficiency of bioreduction and demonstrated potential for various biocatalytic reactions (Wang et al., 2015).
Mechanism of Action
Target of Action
It’s known that similar compounds have been used as organocatalysts in organic chemistry . They are known to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .
Mode of Action
The compound interacts with its targets through a process known as electron donor–acceptor (EDA) complex catalysis . This involves using the compound as a pre-catalyst and a base as a pre-catalyst initiation switch to generate iminyl radical intermediates from oxime esters via a single-electron reduction process under blue LED irradiation .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of a wide range of nitrogen-containing compounds, including pyrrolines, ketonitriles, phenanthridines, pyridines, and quinolines . The compound’s interaction with these pathways emphasizes the versatility of the EDA complex catalysis approach .
Pharmacokinetics
Similar compounds have been used in bioreduction reaction systems that could tolerate higher substrate concentrations
Result of Action
The result of the compound’s action is the successful synthesis of a wide range of nitrogen-containing compounds . This is achieved through the generation of iminyl radical intermediates from oxime esters via a single-electron reduction process .
Action Environment
The action of (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol is influenced by environmental factors such as light. For instance, the single-electron reduction process that the compound facilitates occurs under blue LED irradiation . This suggests that the compound’s action, efficacy, and stability may be influenced by the light conditions in its environment.
Properties
IUPAC Name |
(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F6O/c1-5(17)6-2-7(9(11,12)13)4-8(3-6)10(14,15)16/h2-5,17H,1H3/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMSCIQKQJVBPIR-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00431239 | |
Record name | (1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00431239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
225920-05-8 | |
Record name | (αS)-α-Methyl-3,5-bis(trifluoromethyl)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=225920-05-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00431239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[3,5-Bis(trifluoromethyl)phenyl]ethanol, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WG6WYZ6K3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes (S)-BTPE a valuable target for biocatalytic production?
A: (S)-BTPE serves as a crucial chiral building block for synthesizing various active pharmaceutical ingredients (APIs) [, ]. Traditional chemical synthesis often struggles to achieve high enantiomeric purity, making biocatalytic approaches attractive. Studies highlight the use of whole-cell biocatalysts like Candida tropicalis for the asymmetric reduction of 3,5-bis(trifluoromethyl)acetophenone (BTAP) to (S)-BTPE [, ].
Q2: How do researchers enhance the efficiency of (S)-BTPE production using whole-cell biocatalysts?
A: One study demonstrated a significant increase in the substrate-to-catalyst ratio (S/C) by optimizing the reaction environment for Candida tropicalis []. This was achieved by:
- Employing microaerobic conditions: Reducing oxygen levels allowed the cells to maintain high yields even with a four-fold increase in substrate concentration [].
- Introducing a natural deep eutectic solvent (NADES): A choline chloride:trehalose mixture enhanced cell permeability and reduced substrate toxicity, further boosting yields [].
Q3: Beyond whole-cell systems, what other biocatalytic approaches are explored for (S)-BTPE synthesis?
A: Immobilized ketoreductases (KREDs) offer an efficient alternative for (S)-BTPE production []. Researchers identified covalent immobilization on short-chain amino-functionalized supports as the most effective method []. This approach allows for:
- High enantioselectivity: (S)-BTPE was obtained with excellent enantiomeric excess (>99.9%) [].
- Flow system application: Immobilized KREDs maintained activity and selectivity over multiple reaction cycles in a flow reactor [].
Q4: What are the advantages of using immobilized enzymes like KREDs in (S)-BTPE synthesis?
A4: Immobilization offers several benefits compared to using free enzymes:
- Enhanced stability: Immobilized enzymes are generally more resistant to changes in temperature, pH, and organic solvents, making them suitable for industrial applications [].
- Easy recovery and reuse: Immobilized enzymes can be readily separated from the reaction mixture and reused, reducing costs and improving process efficiency [, ].
- Continuous processing: Immobilized enzymes are amenable to continuous flow processes, which offer advantages in terms of productivity and automation [].
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